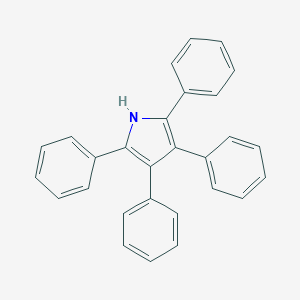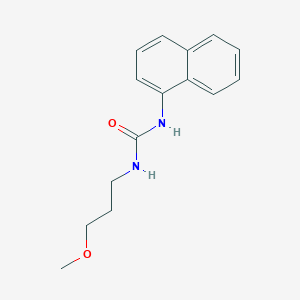
1-(3-Methoxypropyl)-3-(1-naphthyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropyl)-3-(1-naphthyl)urea, also known as MPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
作用機序
The exact mechanism of action of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Furthermore, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by interfering with viral RNA synthesis.
生化学的および生理学的効果
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to decrease cell viability and induce apoptosis. In immune cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to inhibit the replication of certain viruses, such as hepatitis C virus. However, the exact effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea on different cell types and organs require further investigation.
実験室実験の利点と制限
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and concentrations used in studies involving 1-(3-Methoxypropyl)-3-(1-naphthyl)urea.
将来の方向性
There are several future directions for research involving 1-(3-Methoxypropyl)-3-(1-naphthyl)urea. One area of interest is the development of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and antiviral effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea. Additionally, the potential applications of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in environmental science, such as in the detection and removal of heavy metal ions from water, require further investigation. Overall, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has the potential to be a valuable tool for scientific research and development in various fields.
合成法
The synthesis of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylisocyanate with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in its pure form. This method has been optimized to improve the yield and purity of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea, making it suitable for large-scale synthesis.
科学的研究の応用
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has also been investigated for its use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Additionally, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been studied for its potential use in environmental science, specifically as a fluorescent probe for detecting heavy metal ions in water.
特性
CAS番号 |
102613-44-5 |
|---|---|
製品名 |
1-(3-Methoxypropyl)-3-(1-naphthyl)urea |
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
1-(3-methoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O2/c1-19-11-5-10-16-15(18)17-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H2,16,17,18) |
InChIキー |
NPKHEVZVWSMFBS-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
正規SMILES |
COCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
その他のCAS番号 |
102613-44-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
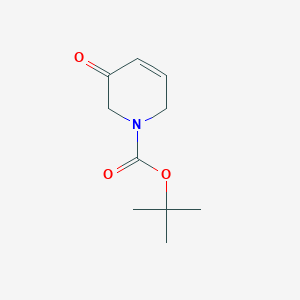
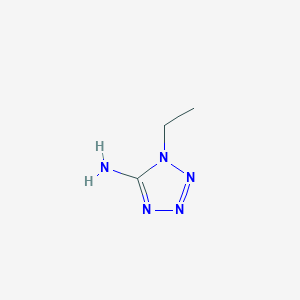
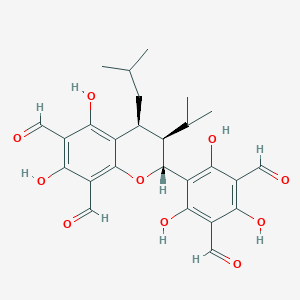
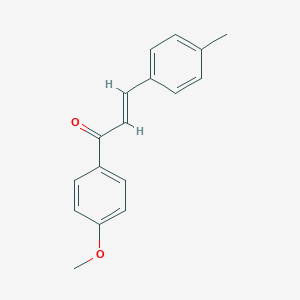

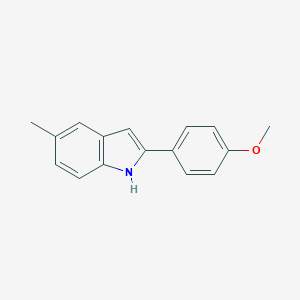
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
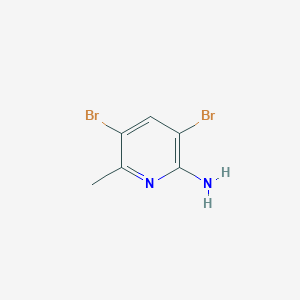
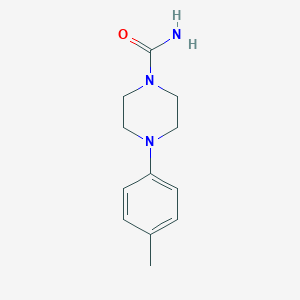

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
